![molecular formula C17H19N3O3S B3015098 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2094715-99-6](/img/structure/B3015098.png)
1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as L-690,330 and has been synthesized using different methods.
Scientific Research Applications
1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one has been studied for its potential use in various scientific research applications. One of the main applications is in the field of neuroscience, where it has been used as a tool to study the role of glutamate receptors in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is not fully understood. However, it has been reported to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype of glutamate receptors. This receptor plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the binding of glutamate to the NMDA receptor, which leads to a decrease in the activity of the receptor. This, in turn, can lead to a reduction in the release of neurotransmitters and a decrease in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one in lab experiments is its selectivity for the NMDA receptor subtype of glutamate receptors. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one. One potential direction is to study its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other glutamate receptor subtypes and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. Its selectivity for the NMDA receptor subtype of glutamate receptors makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one has been reported in various scientific publications. One of the most common methods is the reaction of 1-(2-bromoethyl)-4-(isoquinoline-5-sulfonyl)piperazine with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone in the presence of potassium tert-butoxide. This method has been reported to yield the desired product in good to excellent yields.
properties
IUPAC Name |
1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-17(21)19-9-4-10-20(12-11-19)24(22,23)16-6-3-5-14-13-18-8-7-15(14)16/h2-3,5-8,13H,1,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPNORHZUDKRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarboxylate](/img/structure/B3015016.png)
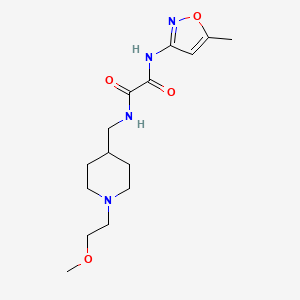
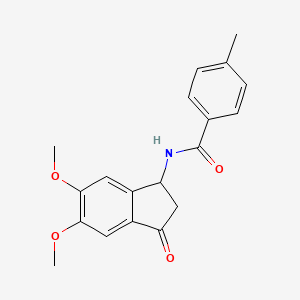
![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
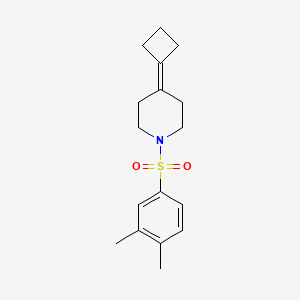

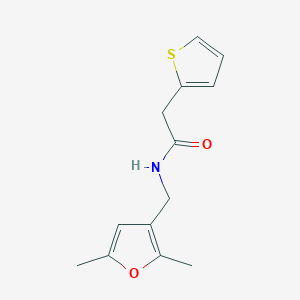
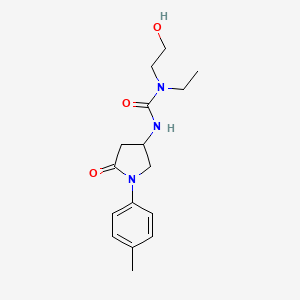
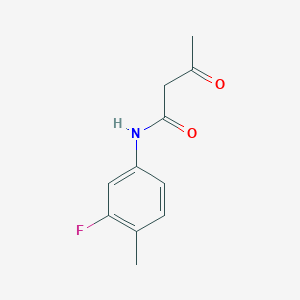

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B3015032.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)
![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)